(3S)-3-Methylhexane-3-ol, with the molecular formula , is a tertiary alcohol characterized by a hydroxyl group (-OH) attached to a carbon that is also bonded to three other carbon atoms. This compound features a chiral center at the third carbon, which contributes to its stereochemistry. The molecular weight of (3S)-3-methylhexane-3-ol is approximately 116.2 g/mol, and it consists of 24 atoms: 7 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .
The structural representation of (3S)-3-methylhexane-3-ol can be depicted using the Simplified Molecular Input Line Entry System (SMILES) as CCCC(C)(O)CC, which indicates the arrangement of carbon and functional groups within the molecule . The compound exists in both two-dimensional and three-dimensional representations, allowing for a better understanding of its spatial configuration.
These reactions highlight the versatility of (3S)-3-methylhexane-3-ol in organic chemistry .
Several methods exist for synthesizing (3S)-3-methylhexane-3-ol:
These methods illustrate the synthetic pathways available for producing this compound in laboratory settings .
(3S)-3-Methylhexane-3-ol finds applications across various fields:
Interaction studies involving (3S)-3-methylhexane-3-ol primarily focus on its behavior within mixtures or formulations rather than isolated interactions with biological systems. Its interactions with other organic compounds can affect solubility and volatility, influencing its performance in applications such as fragrances and solvents.
Research into its interactions with enzymes or receptors may provide insights into potential biological effects, although specific studies are sparse .
(3S)-3-Methylhexane-3-ol is structurally related to several other compounds within the alcohol family. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Structure Type | Unique Features |
|---|---|---|---|
| 2-Methylpentan-2-ol | C6H14O | Secondary Alcohol | Chiral center at second carbon |
| 2-Hexanol | C6H14O | Secondary Alcohol | Straight-chain structure without branching |
| 1-Hexanol | C6H14O | Primary Alcohol | Terminal hydroxyl group |
| 2-Methylhexan-2-ol | C7H16O | Tertiary Alcohol | Chiral center at second carbon |
The distinct feature of (3S)-3-methylhexane-3-ol is its tertiary structure and specific chiral configuration at the third carbon, setting it apart from similar compounds that may have different branching or functional group placements .
This detailed overview provides insight into the multifaceted nature of (3S)-3-methylhexane-3-ol, encompassing its chemical characteristics, synthesis methods, applications, and comparisons with similar compounds.
The molecule features a central hydroxyl-bearing carbon (C3) bonded to two methyl groups, one ethyl group, and one propyl group (SMILES: CCCC(C)(CC)O). The (3S) designation indicates the absolute configuration at the chiral center, though most literature describes the compound without stereochemical specificity. X-ray crystallography data remains unavailable for this enantiomer, necessitating computational predictions for spatial arrangement.
Key properties derived from experimental studies include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 142°C | |
| Density (20°C) | 0.820 g/mL | |
| Refractive Index (n_D²⁰) | 1.421 | |
| Molar Mass | 116.20 g/mol | |
| Solubility in Water | 1.4 g/100 g (20°C) |
The low water solubility aligns with its tertiary alcohol structure, which reduces hydrogen-bonding capacity compared to primary alcohols.